1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo-
Description
Systematic IUPAC Nomenclature and Alternative Designations
Systematic IUPAC Nomenclature
The systematic name for this compound follows IUPAC guidelines for polycyclic systems and functional group prioritization. The parent structure is 1H-2-benzopyran , a bicyclic system comprising a benzene ring fused to a dihydropyran ring. The numbering begins at the oxygen atom in the pyran moiety, proceeding clockwise to prioritize the carboxylic acid substituent at position 6. The "3,4-dihydro" descriptor indicates partial saturation at the 3rd and 4th positions of the pyran ring, while "3-oxo" specifies a ketone group at position 3.
Thus, the full IUPAC name is 3-oxo-3,4-dihydro-1H-isochromene-6-carboxylic acid . This naming convention aligns with the hierarchical rules for fused ring systems, where the suffix "-carboxylic acid" takes precedence over ketone functional groups.
Table 1: IUPAC Name Breakdown
| Component | Role in Nomenclature | Position |
|---|---|---|
| 1H-isochromene | Parent bicyclic system | Base |
| 3,4-dihydro | Saturation at C3-C4 | Modifier |
| 3-oxo | Ketone substituent | C3 |
| 6-carboxylic acid | Carboxyl group substituent | C6 |
Alternative Designations
The compound is interchangeably referred to as 3-oxoisochromane-6-carboxylic acid , emphasizing the fully saturated isochromane backbone. Other synonyms include 3-keto-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid and 6-carboxy-3,4-dihydro-3-oxo-1H-isochromene, reflecting variations in substituent prioritization.
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-oxo-1,4-dihydroisochromene-6-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c11-9-4-8-3-6(10(12)13)1-2-7(8)5-14-9/h1-3H,4-5H2,(H,12,13) |
InChI Key |
CQDJYEZJXAMMCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(COC1=O)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkali-Catalyzed Reaction of Phenol with γ-Butyrolactone Followed by Acid-Catalyzed Cyclization
A recent industrially relevant method involves a two-step process:
- Step 1: React a substituted phenol compound with γ-butyrolactone under alkaline conditions to form an intermediate.
- Step 2: Cyclize the intermediate under acidic catalysis to yield the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivative.
This method is advantageous due to:
- Simple reaction steps
- Mild reaction conditions
- Readily available raw materials
- High yields suitable for large-scale production
The phenol can be substituted with hydrogen, halogens (fluorine, chlorine), or C1-C4 alkyl groups, allowing structural diversity.
Synthesis via 2,4-Dibromobutyric Acid Alkyl Ester Intermediate
Another patented method synthesizes 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives (structurally related compounds) using:
Oxidation and Functionalization of Isochroman Derivatives
Starting from isochroman or isochromene derivatives, oxidation at the 3-position introduces the ketone functionality, while carboxylation at the 6-position is achieved through directed functional group transformations. This approach is common in medicinal chemistry research for preparing analogs and derivatives for biological evaluation.
Comparative Data Table of Preparation Methods
Research Findings and Applications
- The synthesized 3-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid and its derivatives have been studied for biological activities, including enzyme inhibition (e.g., α-chymotrypsin inhibitors).
- The preparation methods emphasize selective functionalization to maintain the integrity of the benzopyran ring while introducing reactive groups for further derivatization.
- Industrial synthesis prioritizes methods that avoid expensive catalysts and harsh conditions, favoring the alkali/acid catalysis and dibromobutyric acid ester routes for scalability and cost efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and hydroxy derivatives.
Reduction: Dihydrobenzopyrans.
Substitution: Halogenated, nitrated, and sulfonated benzopyrans.
Scientific Research Applications
Pharmaceutical Applications
1. Antioxidant Activity
Research indicates that derivatives of 1H-2-benzopyran compounds exhibit notable antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and cardiovascular disorders. Studies have shown that the carboxylic acid group enhances the ability to donate protons, thereby stabilizing free radicals .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases .
3. Antimicrobial Properties
Preliminary studies have demonstrated that 1H-2-benzopyran derivatives possess antimicrobial activity against various pathogens. This feature is particularly valuable in developing new antimicrobial agents to combat antibiotic-resistant bacteria .
Cosmetic Applications
1. Skin Care Formulations
Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in cosmetic formulations aimed at improving skin health. Its inclusion in creams and serums may enhance skin hydration and reduce signs of aging by protecting against oxidative stress .
2. Stability and Safety in Cosmetic Products
Regulatory frameworks require comprehensive safety assessments for cosmetic ingredients. The stability of formulations containing this compound has been studied to ensure they meet safety standards before market introduction .
Material Science Applications
1. Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and plastics .
2. Green Chemistry
Utilizing 1H-2-benzopyran derivatives in synthetic pathways aligns with green chemistry principles by potentially reducing the environmental impact of chemical processes. Its application in catalytic reactions has been explored, contributing to more sustainable manufacturing practices .
Case Studies
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . Additionally, the compound’s structure allows it to interact with specific enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, such as fused aromatic rings, carboxylic acid derivatives, or heterocyclic systems. Key differences lie in substituents, saturation, and heteroatom composition.
Biological Activity
1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo-, also known as 3-oxoisochromane-6-carboxylic acid, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C10H8O4
- Molecular Weight : 192.17 g/mol
- CAS Number : 1344714-89-1
Research indicates that derivatives of 1H-2-benzopyran compounds exhibit various mechanisms of action, particularly as enzyme inhibitors. For instance, certain pyridyl esters derived from related benzopyran structures have been shown to inhibit human leukocyte elastase and thrombin effectively. These enzymes are implicated in inflammatory processes and other degenerative diseases .
Biological Activities
The biological activities of 1H-2-benzopyran-6-carboxylic acid can be summarized as follows:
- Antioxidant Activity : Compounds in this class demonstrate significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Anti-inflammatory Effects : Inhibition of enzymes such as leukocyte elastase suggests potential applications in treating inflammatory conditions .
- Antitumor Activity : Some studies have reported cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy. For example, derivatives have shown promising results against melanoma and glioblastoma cells .
Case Study 1: Enzyme Inhibition
A study highlighted the design of pyridyl esters of 6-substituted 2-oxo-benzopyran derivatives that served as mechanism-based inhibitors of human leukocyte elastase. These compounds exhibited time-dependent inhibition with significant potency (k(i)/K(I) values exceeding Ms) for specific derivatives .
Case Study 2: Antitumor Activity
In a comparative analysis of various natural products, compounds derived from benzopyran structures were tested for cytotoxicity against human cancer cell lines. One derivative demonstrated an IC50 value lower than that of the standard chemotherapy drug doxorubicin, suggesting enhanced efficacy in targeting tumor cells .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
